N-(4-Ethoxybenzylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(4-Ethoxybenzylidene)-4-phenyl-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethoxybenzylidene group attached to a phenyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-Ethoxybenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)-4-phenyl-1-piperazinamine: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-Butylbenzylidene)-4-phenyl-1-piperazinamine: Similar structure with a butyl group instead of an ethoxy group.
Uniqueness
N-(4-Ethoxybenzylidene)-4-phenyl-1-piperazinamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C19H23N3O/c1-2-23-19-10-8-17(9-11-19)16-20-22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3/b20-16+ |
InChI Key |
ATHHCOMWXIGCGI-CAPFRKAQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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